Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C25H28BrNO3. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with octanol under esterification conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux .
Industrial Production Methods
The use of continuous flow reactors and automated systems may enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can participate in redox reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Quinoline N-oxide derivatives.
Hydrolysis: 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid and octanol.
Scientific Research Applications
Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline core.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is not fully understood. it is believed to interact with cellular targets through its quinoline moiety, which can intercalate with DNA and inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- 4-hydroxy-2-quinolones
Uniqueness
Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific ester linkage, which imparts distinct physicochemical properties and potential biological activities compared to its analogs .
Properties
CAS No. |
355421-31-7 |
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Molecular Formula |
C25H28BrNO3 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H28BrNO3/c1-3-4-5-6-7-8-15-30-25(28)22-17-24(18-9-12-20(29-2)13-10-18)27-23-14-11-19(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |
InChI Key |
GFHQVZYWFBYIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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